molecular formula C17H24N2O4 B3114274 (R)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate CAS No. 2007920-24-1

(R)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate

Cat. No.: B3114274
CAS No.: 2007920-24-1
M. Wt: 320.4 g/mol
InChI Key: MEKOFWOLQDJVOL-ZDUSSCGKSA-N
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Description

®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a carbamate group attached to an azetidinone ring

Mechanism of Action

Target of Action

The compound, also known as tert-butyl N-[(3R)-2,2-dimethyl-4-oxo-1-phenylmethoxyazetidin-3-yl]carbamate, belongs to the class of organic compounds known as carbamates . Carbamates are known to interact with a variety of targets, most notably enzymes such as cholinesterase . Cholinesterase plays a crucial role in nerve function, and its inhibition can lead to a variety of physiological effects.

Mode of Action

Carbamates, including the compound , are known to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates in general are known to affect the cholinergic system by inhibiting cholinesterase . This inhibition can disrupt normal nerve function and lead to a variety of physiological effects.

Pharmacokinetics

Carbamates in general are known for their good chemical and proteolytic stabilities . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

Carbamates in general, due to their cholinesterase-inhibiting effect, can lead to a variety of physiological effects . These effects can range from slight to highly toxic activity in organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring. The reaction conditions often include the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. Benzyl alcohol is reacted with the azetidinone intermediate in the presence of a strong base like potassium tert-butoxide.

    Carbamate Formation: The final step involves the formation of the carbamate group. This is achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of ®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate may involve optimization of the above synthetic route to improve yield and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl alcohol with potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinone derivatives.

Scientific Research Applications

®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • tert-Butyl-N-methylcarbamate

Uniqueness

®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is unique due to the presence of the azetidinone ring, which imparts distinct chemical properties and reactivity compared to other carbamate compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(3R)-2,2-dimethyl-4-oxo-1-phenylmethoxyazetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)18-13-14(20)19(17(13,4)5)22-11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKOFWOLQDJVOL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114115
Record name Carbamic acid, N-[(3R)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007920-24-1
Record name Carbamic acid, N-[(3R)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007920-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate
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